An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexen-3-one
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexen-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexen-3-one (CAS No: 1629-60-3), also known as propyl vinyl ketone, is an alpha,beta-unsaturated ketone.[1] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts characteristic reactivity, making it a subject of interest in organic synthesis and as a volatile signaling molecule in biological systems. This guide provides a comprehensive overview of the chemical and physical properties of 1-Hexen-3-one, detailed experimental protocols for its synthesis and analysis, and a summary of its known safety and handling information.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 1-Hexen-3-one.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | hex-1-en-3-one | [1] |
| Synonyms | Propyl vinyl ketone, Vinyl propyl ketone, 1-Hexenone-3, n-propylacrolein | [1] |
| CAS Number | 1629-60-3 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3 | [1] |
| InChIKey | JTHNLKXLWOXOQK-UHFFFAOYSA-N | [1] |
| SMILES | CCCC(=O)C=C | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 127-129 °C at 760 mmHg | [2] |
| Density | 0.840 g/mL | [2] |
| Refractive Index | 1.4275 | [2] |
| Flash Point | 28.5 °C | N/A |
| Vapor Pressure | 9.91 mmHg at 25°C | N/A |
Spectroscopic Data
While comprehensive, readily available, and published ¹H NMR, ¹³C NMR, and IR spectra for 1-Hexen-3-one are limited, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The spectrum is expected to show signals in the olefinic region (δ 5.8-6.5 ppm) for the vinyl protons, with characteristic splitting patterns. The protons alpha to the carbonyl group will appear as a triplet at approximately δ 2.5 ppm. The propyl chain will show a sextet around δ 1.6 ppm and a triplet around δ 0.9 ppm.
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¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 198-200 ppm. The carbons of the double bond should appear between δ 128-138 ppm. The carbons of the propyl group are expected in the aliphatic region (δ 10-40 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1-Hexen-3-one is expected to exhibit the following characteristic absorption bands:
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C=O stretch (ketone): A strong absorption band around 1685 cm⁻¹.
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C=C stretch (alkene): A medium absorption band around 1620 cm⁻¹.
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=C-H stretch (vinyl): A medium absorption band around 3080 cm⁻¹.
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C-H stretch (aliphatic): Strong absorption bands in the range of 2850-2960 cm⁻¹.
Mass Spectrometry
Mass spectrometry data is available for 1-Hexen-3-one. The NIST database reports a spectrum with a top peak at m/z 55 and a second highest peak at m/z 27.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of 1-Hexen-3-one.
Synthesis of 1-Hexen-3-one via Oxidation of 1-Hexen-3-ol
This protocol describes the oxidation of the secondary allylic alcohol, 1-Hexen-3-ol, to the corresponding α,β-unsaturated ketone, 1-Hexen-3-one, using pyridinium chlorochromate (PCC).[3]
Materials:
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1-Hexen-3-ol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (CH₂Cl₂)
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Celite® or silica gel
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Diethyl ether
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Stirring apparatus
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Filtration apparatus (Büchner funnel)
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.2 equivalents of pyridinium chlorochromate (PCC) and an equal weight of Celite® in anhydrous dichloromethane (5 volumes relative to the alcohol).
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Cool the suspension to 0 °C in an ice bath with continuous stirring.
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Dissolve 1 equivalent of 1-Hexen-3-ol in anhydrous dichloromethane (2 volumes).
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Add the alcohol solution dropwise to the stirred PCC suspension over 10-15 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
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Filter the mixture through a pad of Celite® or silica gel to remove the chromium byproducts, which appear as a dark, tarry solid. Wash the filter cake thoroughly with diethyl ether.
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Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Determination of Boiling Point (Thiele Tube Method)
This micro-scale method is suitable for determining the boiling point of a small sample of 1-Hexen-3-one.[4]
Materials:
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1-Hexen-3-one sample (approx. 0.5 mL)
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Thiele tube
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Mineral oil
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Thermometer (-10 to 150 °C)
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Small test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Rubber band or wire for attaching the test tube to the thermometer
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Bunsen burner or heating mantle
Procedure:
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Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
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Add about 0.5 mL of 1-Hexen-3-one to the small test tube.
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Place the capillary tube into the test tube with the open end down.
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Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Immerse the setup in the Thiele tube, making sure the thermometer bulb and sample are below the oil level.
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Gently heat the side arm of the Thiele tube. A slow, steady stream of bubbles should emerge from the capillary tube as the air inside expands.
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Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
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Remove the heat and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point of 1-Hexen-3-one.
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Record the temperature.
Gas Chromatography (GC) Analysis
This protocol outlines a general method for the analysis of volatile ketones like 1-Hexen-3-one.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
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Capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5).
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Helium as the carrier gas.
Procedure:
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Sample Preparation: Prepare a dilute solution of 1-Hexen-3-one in a volatile solvent such as dichloromethane or hexane.
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis: Identify the peak corresponding to 1-Hexen-3-one based on its retention time, which can be confirmed by running a standard. The peak area can be used for quantitative analysis.
Reactivity and Stability
1-Hexen-3-one is an α,β-unsaturated ketone, and its reactivity is dominated by this functional group. It can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the β-carbon. The compound is flammable and should be stored in a cool, dry, and well-ventilated area away from sources of ignition. It may be stabilized with inhibitors like 4-methoxyphenol to prevent polymerization.
Safety and Handling
1-Hexen-3-one is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Visualizations
Experimental Workflow for Synthesis and Analysis of 1-Hexen-3-one
Caption: Workflow for the synthesis and characterization of 1-Hexen-3-one.
